molecular formula C17H10BrClO4S B14999107 4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B14999107
M. Wt: 425.7 g/mol
InChI Key: WZIYRXZYVVARMM-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H10BrClO4S

Molecular Weight

425.7 g/mol

IUPAC Name

(4-bromo-2-methoxycarbonylphenyl) 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H10BrClO4S/c1-22-16(20)11-8-9(18)6-7-12(11)23-17(21)15-14(19)10-4-2-3-5-13(10)24-15/h2-8H,1H3

InChI Key

WZIYRXZYVVARMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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